![molecular formula C20H25NO3 B1196196 Difemerine CAS No. 3477-97-2](/img/structure/B1196196.png)
Difemerine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic route for Difemerine involves the esterification of 2-hydroxy-2,2-diphenylacetic acid with 2-(dimethylamino)-2-methylpropanol The reaction conditions typically include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process
Analyse Chemischer Reaktionen
Difemerine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Difemerine has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of esterification and nucleophilic substitution reactions.
Biology: this compound’s antimuscarinic properties make it a useful tool in studying the role of muscarinic receptors in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in treating gastrointestinal disorders due to its antimuscarinic effects.
Industry: this compound’s chemical properties make it a candidate for use in the synthesis of other pharmaceutical compounds.
Wirkmechanismus
Difemerine exerts its effects by acting as an antimuscarinic agent . It binds to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This inhibition leads to a decrease in gastrointestinal motility and secretion, making it useful in treating gastrointestinal disorders. The molecular targets involved in this mechanism are the muscarinic acetylcholine receptors, which are part of the G protein-coupled receptor family.
Vergleich Mit ähnlichen Verbindungen
Difemerine is similar to other antimuscarinic compounds such as atropine, scopolamine, and hyoscyamine. this compound is unique in its specific chemical structure, which includes a diphenylmethane moiety and a dimethylamino group . This unique structure contributes to its specific pharmacological properties and potential applications. Similar compounds include:
Atropine: A well-known antimuscarinic agent used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Another antimuscarinic agent used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.
Eigenschaften
CAS-Nummer |
3477-97-2 |
---|---|
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
[2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-19(2,21(3)4)15-24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,23H,15H2,1-4H3 |
InChI-Schlüssel |
GUONSMXZEYTWML-UHFFFAOYSA-N |
SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Kanonische SMILES |
CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C |
Andere CAS-Nummern |
80387-96-8 70280-88-5 |
Synonyme |
difemerine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.